Methyl 2-hydroxybut-3-enoate

Description

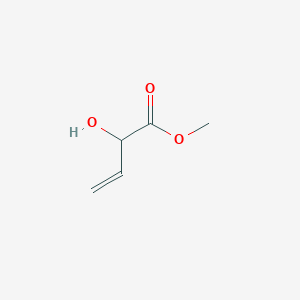

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKTVPSFVUFSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337851 | |

| Record name | Methyl 2-hydroxy-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5837-73-0 | |

| Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxybut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Hydroxybut 3 Enoate

Biomass-Derived Synthesis Pathways

The conversion of mono- and disaccharides into valuable chemicals is a cornerstone of modern biorefining. For Methyl 2-hydroxybut-3-enoate, this transformation is primarily achieved through heterogeneous catalysis, utilizing the unique properties of zeolites and related materials to drive complex reaction cascades.

Zeolites serve as effective solid acid catalysts for the direct conversion of sugars into this compound. researchgate.net The process involves a sequence of reactions that rearrange and break down the carbohydrate backbone. In the case of glucose conversion, a notable side reaction is the [2+4] retro-aldol fragmentation. This reaction forms an intermediate, vinyl glyoxal, which, after an H-shift and the addition of methanol (B129727), yields this compound. researchgate.net The acidic properties of the zeolite are crucial for facilitating these steps.

Among the various types of zeolites, stannosilicates, especially tin-containing Beta zeolites (Sn-Beta), have proven to be exceptionally effective catalysts for producing α-hydroxy esters from carbohydrates. semanticscholar.org The catalytic activity of Sn-Beta is attributed to isolated tin(IV) atoms incorporated into the zeolite framework, which function as potent Lewis acid sites. researchgate.netsemanticscholar.orgnih.gov These sites orchestrate a cascade of reactions essential for the conversion:

Isomerization : The Lewis acidic tin sites efficiently catalyze the isomerization of aldoses like glucose into ketoses like fructose. researchgate.netnih.gov

Retro-aldol Fragmentation : The fructose molecule is subsequently cleaved into three-carbon (C3) intermediates, primarily dihydroxyacetone and glyceraldehyde, through a retro-aldol condensation mechanism. nih.govmdpi.com

Conversion to Product : These C3 intermediates are then converted into the final ester product in the methanol solvent.

The catalyst's structural properties, such as pore size, significantly influence the selectivity of the reaction. For instance, Sn-MFI, a zeolite with medium-sized pores, favors the formation of C4 products from glycolaldehyde and restricts the formation of larger C6 sugars. researchgate.net

A primary goal in the bio-based production of this compound is to maximize both the efficiency of the conversion and the selectivity towards the desired product. Research has explored several strategies to achieve this by modifying the catalyst's physical and chemical properties.

Hierarchical Pore Structures : Fabricating Sn-Beta zeolites with a hierarchical structure, containing both micropores and larger mesopores (Sn-Beta-H), enhances catalytic activity compared to purely microporous versions. researchgate.net This improved architecture allows for more efficient diffusion of reactants and products to and from the active sites.

Bimetallic Formulations : The incorporation of a second metal, such as iron or zinc, into the Sn-Beta structure can create bimetallic catalysts. These materials have demonstrated improved yields for related products like methyl lactate (B86563). researchgate.net

Optimized Catalyst Synthesis : The method used to synthesize the catalyst has a profound impact on its performance. Sn-Beta catalysts prepared from a boron-containing Beta zeolite precursor showed enhanced selectivity and stability, leading to high combined yields of methyl lactate and methyl vinyl glycolate (B3277807). semanticscholar.org An alternative synthesis method, known as interzeolite transformation, can produce Sn-Beta with a higher density of active tin sites, thereby boosting its catalytic efficacy. ecnu.edu.cn

The following table summarizes the performance of various catalytic systems in the conversion of carbohydrates.

| Catalyst | Starting Material | Key Products | Reported Yield / Selectivity |

| B-derived Sn-Beta | Glucose | Methyl lactate & Methyl vinyl glycolate | >80% combined yield semanticscholar.org |

| Fe-Sn-Beta | Carbohydrates | Methyl lactate | 67% yield researchgate.net |

| Zn-Sn-Beta | Carbohydrates | Methyl lactate | 67% yield researchgate.net |

| Sn-Beta (via interzeolite transformation) | Dihydroxyacetone | Ethyl lactate | Outperformed conventionally synthesized Sn-Beta-F ecnu.edu.cn |

Alternative Chemical Synthesis Routes to this compound and its Precursors

Beyond biomass conversion, alternative chemical pathways exist for the synthesis of this compound. One such method employs a lipase (B570770) enzyme as a catalyst in an alcohol solution containing potassium ions. biosynth.com Metathesis reactions also present a viable synthetic strategy. biosynth.com For example, the homo-metathesis of this compound using Grubbs-type catalysts can produce dimethyl (E)-2,5-dihydroxyhex-3-enedioate. researchgate.net Furthermore, cross-metathesis of this compound with terminal olefins can be used to synthesize various unsaturated α-hydroxy fatty acid methyl esters. researchgate.net

Process Intensification Strategies for Industrial Scalability

For the commercial production of this compound to be feasible, laboratory-scale batch processes must be translated into intensified, continuous operations. A significant step in this direction is the use of continuous flow reactors. The retro-aldol fragmentation of glucose has been successfully demonstrated in a continuous regime with Sn-Beta catalysts, highlighting a pathway to industrial-scale production. semanticscholar.org

Catalyst stability and reusability are paramount for an economically sound process. Studies have shown that Sn-Beta catalysts can remain stable over five or more reaction cycles, which is a promising indicator for their use in industrial settings. nih.gov The feasibility of scaling up this technology has been underscored by a pilot plant run that successfully produced 62 kg of this compound, confirming the potential for large-scale manufacturing. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Investigations of Methyl 2 Hydroxybut 3 Enoate

Olefin Metathesis Reactions

Olefin metathesis has proven to be a powerful tool for the transformation of Methyl 2-hydroxybut-3-enoate into valuable chemical entities. Both homo- and cross-metathesis reactions have been successfully applied, demonstrating the potential of this molecule in dimerization, oligomerization, and the synthesis of functionalized long-chain esters.

The self-metathesis of this compound provides a direct route to a C8 difunctional monomer, a potentially valuable building block for polyesters. rsc.org Catalytic homo-metathesis of neat this compound leads to the formation of a solid crystalline dimer, identified as dimethyl (E)-2,5-dihydroxyhex-3-enedioate. dtu.dkrsc.orgresearchgate.net The reaction proceeds with the evolution of ethylene (B1197577) gas. rsc.org

Initial studies have demonstrated that this dimerization can be achieved in excellent yields, highlighting an efficient pathway to a molecule with a 1,6-diester framework, analogous to adipic acid, with the added functionality of α-hydroxy groups. rsc.org

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| Grubbs 1st Generation | 5 | 40 | 16 |

| Grubbs 2nd Generation | 1 | 40 | 77 |

| Hoveyda-Grubbs 2nd Generation | 1 | 40 | 94 |

Cross-metathesis of this compound with long-chain terminal olefins has been investigated as a route to unsaturated α-hydroxy fatty acid methyl esters (FAMEs). dtu.dkrsc.org These products are of interest as potential surfactants after hydrogenation of the double bond. rsc.org Reactions with terminal olefins such as 1-dodecene, 1-decene, and 1-tetradecene (B72687) have been shown to proceed in good yields. rsc.org

The successful application of cross-metathesis highlights the potential of this compound as a bio-based starting material for the synthesis of specialty chemicals that are typically derived from petrochemical sources. dtu.dkrsc.org

| Olefin Partner | Catalyst | Isolated Yield (%) |

|---|---|---|

| 1-Dodecene | Grubbs 1st Generation | 25 |

| 1-Dodecene | Grubbs 2nd Generation | 62 |

| 1-Decene | Grubbs 2nd Generation | 63 |

| 1-Tetradecene | Grubbs 2nd Generation | 63 |

The choice of catalyst plays a crucial role in the efficiency of the metathesis of this compound. Studies have shown that second-generation Grubbs and Hoveyda-Grubbs catalysts are significantly more effective than their first-generation counterparts for both homo- and cross-metathesis reactions. rsc.org

In homo-metathesis, the Hoveyda-Grubbs 2nd generation catalyst provided a near-quantitative yield of the dimer, while the Grubbs 2nd generation catalyst also gave a high yield. rsc.org In contrast, the Grubbs 1st generation catalyst was much less efficient, requiring a higher catalyst loading and resulting in a significantly lower yield. rsc.org A similar trend was observed in the cross-metathesis with 1-dodecene, where the Grubbs 2nd generation catalyst was far superior to the 1st generation complex. rsc.org The higher activity of the second-generation catalysts is evident from the observation of immediate and intense ethylene evolution upon mixing the reagents at room temperature. rsc.org

A remarkable feature of the homo-metathesis of this compound is the high degree of stereochemical control. The reaction exclusively yields a single stereoisomer of the product, which has been identified as the meso form of the (E)-isomer of dimethyl 2,5-dihydroxyhex-3-enedioate. dtu.dkrsc.orgresearchgate.net

In the case of cross-metathesis with terminal olefins, the (E)-isomer of the resulting unsaturated α-hydroxy fatty acid methyl ester is the major product, with only trace amounts of the corresponding (Z)-isomer being detected. rsc.org

Pericyclic Reactions

Pericyclic reactions, particularly sigmatropic rearrangements, offer another avenue for the chemical modification of this compound, leading to the formation of valuable unsaturated dicarboxylic acid derivatives.

While the user's outline specifies dtu.dkdtu.dk-sigmatropic rearrangements, the relevant transformation for this compound is a jk-sci.comjk-sci.com-sigmatropic rearrangement, specifically a variation of the Claisen rearrangement. dtu.dkrsc.org The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. wikipedia.org

For this compound, a Johnson-Claisen type rearrangement can be envisioned. jk-sci.comlibretexts.org This reaction typically involves an allylic alcohol reacting with an orthoester in the presence of a weak acid catalyst at elevated temperatures to yield a γ,δ-unsaturated ester. jk-sci.comlibretexts.org Research has shown that jk-sci.comjk-sci.com-sigmatropic rearrangements of this compound can proceed in good yields to produce unsaturated adipic acid derivatives, further demonstrating its utility as a versatile platform molecule. dtu.dkrsc.orgresearchgate.net

Diels-Alder Cycloadditions (e.g., of Methyl 2-oxobut-3-enoate derivatives)

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgnih.gov While this compound itself is not typically used as a dienophile, its oxidized derivative, methyl 2-oxobut-3-enoate, serves as a highly reactive dienophile in these transformations. researchgate.netdtu.dk This reactivity stems from the electron-withdrawing nature of the α-keto-ester functionality, which activates the carbon-carbon double bond for cycloaddition.

Methyl 2-oxobut-3-enoate is a thermally sensitive compound, prone to an unusual hetero-Diels-Alder dimerization at room temperature. researchgate.netdtu.dk However, it can be generated in situ from this compound and trapped with a suitable diene. A common procedure involves the oxidation of this compound (referred to as methyl vinyl glycolate (B3277807) or MVG) with Dess-Martin periodinane, followed by the addition of a 1,3-diene in a one-pot synthesis. researchgate.netdtu.dkdtu.dk This method allows for the formation of functionalized cyclohexene (B86901) products in moderate to good yields. dtu.dk

The reaction with various 1,3-dienes proceeds to afford complex α-ketoesters, which are valuable intermediates for further synthetic manipulations. dtu.dk The regioselectivity of the Diels-Alder reaction with substituted dienes generally follows established frontier molecular orbital (FMO) theory principles. researchgate.net For instance, 1-substituted dienes tend to yield "ortho" products, while 2-substituted dienes favor the formation of "para" products. dtu.dk The use of chiral catalysts, such as N,N'-dioxide/zinc(II) complexes, can facilitate highly regio-, diastereo-, and enantioselective Diels-Alder reactions of β,γ-unsaturated α-ketoesters, yielding products with multiple chiral centers. researchgate.net

Table 1: Examples of Diels-Alder Reactions with in situ Generated Methyl 2-oxobut-3-enoate

| Diene | Product Structure (Major Isomer) | Yield (%) | Reference |

|---|---|---|---|

| Isoprene | Methyl 1-methyl-4-oxocyclohex-1-ene-2-carboxylate | 72 | researchgate.netdtu.dk |

| 2,3-Dimethyl-1,3-butadiene | Methyl 1,2-dimethyl-4-oxocyclohex-1-ene-3-carboxylate | 65 | researchgate.netdtu.dk |

| Cyclopentadiene | Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate | 55 | researchgate.netdtu.dk |

Oxidation and Reduction Chemistry

The selective oxidation of the secondary allylic hydroxyl group in this compound is a key transformation that provides access to the versatile synthetic intermediate, methyl 2-oxobut-3-enoate. researchgate.netdtu.dk This α,β-unsaturated keto-ester is significantly more reactive and participates in a wider range of reactions.

Various oxidizing agents have been explored for this conversion, but many common reagents like manganese dioxide (MnO₂) or Swern oxidation conditions have proven ineffective. dtu.dk The Dess-Martin periodinane (DMP) has been identified as a particularly effective reagent for this oxidation, providing the desired methyl 2-oxobut-3-enoate under mild conditions (room temperature in dichloromethane) with good conversion rates. researchgate.netdtu.dkdtu.dkresearchgate.net The reaction is typically rapid, often completing within 30 minutes. dtu.dk Other methods for oxidizing allylic alcohols to enones include the use of pyridinium (B92312) chlorochromate (PCC), a reaction known as the Babler oxidation, or catalytic systems involving transition metals like palladium or ruthenium. wikipedia.orgorganic-chemistry.org Catalytic aerobic oxidation, employing systems like Fe(NO₃)₃·9H₂O/TEMPO, offers a more environmentally friendly approach. organic-chemistry.org

Methyl 2-oxobut-3-enoate is known to be unstable at room temperature, where it slowly undergoes a self-dimerization via a hetero-Diels-Alder reaction. dtu.dkdtu.dk However, it can be stored for several days at -18 °C without significant degradation. dtu.dk

Table 2: Reagents for the Oxidation of this compound

| Oxidizing Agent/System | Product | Typical Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane (DMP) | Methyl 2-oxobut-3-enoate | CH₂Cl₂, Room Temp, 30 min | Good conversion | researchgate.netdtu.dk |

| Pyridinium chlorochromate (PCC) | Enone product | CH₂Cl₂ or CHCl₃ | Generally >75% | wikipedia.org |

| MnO₂ | Methyl 2-oxobut-3-enoate | CH₂Cl₂ | No conversion | dtu.dk |

| Swern Oxidation ((COCl)₂, DMSO, NEt₃) | Methyl 2-oxobut-3-enoate | CH₂Cl₂ | No conversion | dtu.dk |

| Fe(NO₃)₃·9H₂O/TEMPO/O₂ | α,β-unsaturated enones | Room Temp, O₂ atmosphere | Good yields | organic-chemistry.org |

The carbonyl group in derivatives of this compound, such as methyl 2-oxobut-3-enoate, can be stereoselectively reduced to afford chiral α-hydroxy esters. These reactions are of significant interest as they generate valuable chiral building blocks for the synthesis of biologically active molecules. nih.govnih.gov

Both biocatalytic and chemical methods are employed for the asymmetric reduction of α-keto esters. Enzyme-catalyzed reductions, for example using reductases from baker's yeast (YKER-I) or other microorganisms, can provide high enantioselectivity. nih.govoup.com The stereochemical outcome (either (R)- or (S)-hydroxy ester) can sometimes depend on the structure of the substrate. oup.com

Chemical methods often involve transfer hydrogenation using chiral catalysts. For instance, asymmetric Meerwein-Ponndorf-Verley reductions of β,γ-unsaturated α-keto esters can be achieved using asymmetric binary-acid catalysts, such as a combination of a chiral phosphoric acid and Sc(OTf)₃, in isopropanol. rsc.org This approach can yield the corresponding β,γ-unsaturated α-hydroxy esters with excellent yields and high enantiomeric excess (ee). rsc.org Another powerful strategy is the dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation, which uses catalysts like (arene)RuCl(monosulfonamide) complexes to convert racemic β-substituted-α-keto esters into single stereoisomers with high diastereoselectivity and enantioselectivity. nih.gov

Nucleophilic and Electrophilic Additions to the Unsaturated System

The α,β-unsaturated system present in derivatives like methyl 2-oxobut-3-enoate is susceptible to nucleophilic conjugate addition, also known as Michael or 1,4-addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the double bond, which is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl and ester groups. wikipedia.org This process is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com

A wide variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated esters. These include enolates (as in the classic Michael reaction), organometallic reagents such as organocuprates (Gilman reagents), amines, and thiols. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated product. wikipedia.org

The reactivity of the α,β-unsaturated ester towards conjugate addition can be enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the β-carbon. researchgate.net Asymmetric versions of this reaction, employing chiral catalysts, can achieve high enantioselectivity, providing a route to chiral molecules. wikipedia.org For example, the conjugate addition of phenylboronic acid to cyclohexenone can be catalyzed by a rhodium complex with a chiral BINAP ligand. wikipedia.org While simple Grignard and organolithium reagents tend to favor direct 1,2-addition to the carbonyl group, their reactivity can be modified to favor 1,4-addition, often through the use of copper catalysts. masterorganicchemistry.com

Radical Addition Reactions (e.g., Thiol Additions)

The carbon-carbon double bond in this compound and its derivatives is susceptible to radical addition reactions. A prominent example is the thiol-ene reaction, which involves the addition of a thiol (R-SH) across the alkene to form a thioether. wikipedia.orgfiveable.me This reaction is considered a form of "click chemistry" due to its high efficiency, high yield, stereoselectivity, and mild reaction conditions. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction typically proceeds via a free-radical chain mechanism. fiveable.mealfa-chemistry.com The process is initiated by a radical initiator, heat, or UV light, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgacsgcipr.org This thiyl radical then adds to the alkene double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgacsgcipr.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. fiveable.me

This reaction is highly atom-economical and can be performed under ambient conditions. dtu.dkacsgcipr.org The use of thiyl radicals as initiators has been applied in cascade cyclizations for the synthesis of complex natural products. wikipedia.org Thiols can also serve as polarity-reversal catalysts in the radical-chain addition of aldehydes to alkenes, a process known as hydroacylation. rsc.org

Transition Metal-Catalyzed Transformations

The allylic system present in this compound and its ester derivatives makes it an excellent substrate for a variety of transition metal-catalyzed transformations, particularly those involving palladium. nih.govucmerced.edu The palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

In a typical Tsuji-Trost reaction, a palladium(0) catalyst reacts with an allylic substrate containing a leaving group (such as an acetate) to form a π-allyl palladium complex. nih.govorganic-chemistry.org This electrophilic complex then reacts with a nucleophile, which adds to one of the terminal carbons of the allyl system, regenerating the Pd(0) catalyst. organic-chemistry.org This catalytic cycle allows for the allylation of a wide range of soft nucleophiles, including malonates, enolates, and amines. organic-chemistry.org

Furthermore, palladium catalysts can induce the rearrangement of allylic esters. For example, methyl 2-acyloxybut-3-enoates can be rearranged to the corresponding methyl 4-acyloxycrotonates using a Pd(PPh₃)₄ catalyst at room temperature. researchgate.net Palladium catalysis can also be employed in tandem reactions, combining allylic substitution with other cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures from multifunctional substrates in a single operation. nih.gov

Palladium-Catalyzed Allylic Ester Rearrangements

This compound, particularly its acylated derivatives, undergoes palladium-catalyzed allylic rearrangements. The transposition of methyl 2-acyloxybut-3-enoates to their corresponding linear methyl 4-acyloxycrotonates is a notable transformation achieved with a palladium(0) catalyst. This reaction proceeds efficiently at room temperature utilizing a low loading (e.g., 2%) of a catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Good yields have been reported for various ester derivatives, including acetate (B1210297), benzoate, and propanoate.

Mechanistic studies, including crossover experiments, have demonstrated that this rearrangement is not an intramolecular process. Instead, it proceeds through the formation of a characteristic intermediate π-allyl palladium(II) complex. The palladium(0) catalyst initially coordinates to the double bond and performs an oxidative addition, displacing the acyloxy group to form the π-allyl complex. The acyloxy nucleophile then attacks this intermediate in an intermolecular fashion, leading to the thermodynamically more stable linear product. This mechanistic pathway is fundamental to understanding the regioselectivity and stereoselectivity of palladium-catalyzed allylic substitutions.

Heck and Tsuji-Trost Reactions

The allylic alcohol functionality in this compound makes it a prime substrate for classic palladium-catalyzed C-C, C-N, and C-O bond-forming reactions like the Tsuji-Trost reaction. In this reaction, the hydroxyl group is typically first converted into a better leaving group (e.g., acetate, carbonate, or phosphate). A palladium(0) catalyst then reacts with the allylic system to form the key η³-allyl palladium intermediate, with the departure of the leaving group. This electrophilic intermediate is then susceptible to attack by a wide range of soft nucleophiles.

The general mechanism for the Tsuji-Trost reaction involves:

Coordination: The Pd(0) catalyst coordinates to the alkene of the allylic substrate.

Oxidative Addition (Ionization): The palladium undergoes oxidative addition, displacing the leaving group to form a cationic Pd(II)-allyl complex.

Nucleophilic Attack: A nucleophile attacks the allyl moiety, typically at the less sterically hindered carbon, regenerating the Pd(0) catalyst.

This reaction is exceptionally versatile for creating complex molecular architectures from the simple C4 backbone of this compound. While less specifically documented for this exact molecule, the Heck reaction, which couples the alkene with an aryl or vinyl halide, represents another potential palladium-catalyzed transformation to functionalize the vinyl group.

Copper-Catalyzed Allylation Reactions

Copper-based catalytic systems provide a complementary and often more economical alternative to palladium for allylic substitution reactions. The allylic alcohol of this compound can be utilized in copper-catalyzed allylation reactions, often without the need for pre-activation to a leaving group. Copper catalysts, such as copper(I) or copper(II) triflate, can activate the hydroxyl group, facilitating its departure and allowing for nucleophilic attack at the allylic position. These reactions are effective for forming C-C bonds with a variety of nucleophiles, including organometallic reagents (like Grignard reagents) and soft carbon nucleophiles such as β-keto esters. The use of chiral ligands in conjunction with copper catalysts can also enable asymmetric transformations, providing enantioselective access to valuable chiral building blocks.

Acid- and Base-Catalyzed Transformations

Hemiacetal Formation and Subsequent Rearrangements

Under acid catalysis, the secondary hydroxyl group of this compound can react with aldehydes in a nucleophilic addition. rsc.org This reaction initially forms a hemiacetal intermediate. rsc.org Subsequent acid-catalyzed dehydration of the hemiacetal generates an allyl vinyl ether. rsc.org These ethers are not typically the final isolated products, as they are primed to undergo further rearrangement.

The generated allyl vinyl ether intermediate readily participates in a lookchem.comlookchem.com-sigmatropic rearrangement, specifically a Claisen rearrangement. rsc.org This concerted, pericyclic reaction results in the formation of new σ-bonds at the expense of π-bonds, leading to the corresponding methyl 6-oxohex-2-enoates. rsc.org This sequence provides a powerful method for C-C bond formation and the synthesis of 1,6-dicarbonyl precursors, which are valuable intermediates for producing important monomers like adipic acid. rsc.org

Table 1: Acid-Catalyzed Hemiacetal Formation and Claisen Rearrangement

| Step | Reactants | Catalyst | Intermediate | Rearrangement | Product |

| 1 | This compound + Aldehyde (R-CHO) | Acid (e.g., H⁺) | Hemiacetal | - | - |

| 2 | Hemiacetal | Acid (e.g., H⁺) | Allyl vinyl ether | - | - |

| 3 | Allyl vinyl ether | Heat | - | Claisen lookchem.comlookchem.com-sigmatropic | Methyl 6-oxo-hex-2-enoate derivative |

Dimerization Mechanisms under Alkaline Conditions

In the presence of a base, this compound undergoes a fascinating cascade reaction leading to dimerization. rsc.orgresearchgate.net This transformation is initiated by a base-catalyzed isomerization of the double bond from the β,γ-position to the α,β-position, converting the starting material into the more thermodynamically stable methyl 2-oxobutanoate (B1229078). rsc.orgresearchgate.net

This α-keto ester intermediate is then deprotonated at the γ-position to form an enolate. The enolate acts as a nucleophile, attacking the carbonyl carbon of a second molecule of methyl 2-oxobutanoate in an aldol (B89426) condensation reaction. This step forms a C-C bond and leads to a cyclic dimer intermediate. rsc.orgresearchgate.net Upon heating, this cyclic dimer can undergo subsequent reactions, such as decarboxylation, to yield complex heterocyclic structures like 5-ethyl-2-hydroxy-3-methyl-2-furanone, a compound known as maple furanone used in the food and flavor industry. rsc.orgresearchgate.net

Functional Group Interconversions and Protective Group Chemistry

The synthetic utility of this compound is enhanced by the ability to selectively modify its three distinct functional groups: the secondary alcohol, the methyl ester, and the vinyl group. Protective group chemistry is often essential to prevent unwanted side reactions during multi-step syntheses.

Hydroxyl Group: The secondary alcohol is a site for both nucleophilic and electrophilic attack. It can be oxidized to a ketone, acylated to form esters, or alkylated to form ethers. To prevent these reactions, it is commonly protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are stable under a wide range of non-acidic conditions, and acyl groups like acetate or benzoate, which can be introduced via esterification and removed by hydrolysis.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. It can also undergo transesterification with other alcohols in the presence of an acid or base catalyst. This functionality can be protected by converting it to a more robust ester (e.g., a t-butyl ester) or by reducing it to the corresponding diol, although the latter modifies the carbon framework.

Vinyl Group: The terminal alkene is susceptible to a variety of transformations. As previously mentioned, it is reactive in palladium- and copper-catalyzed reactions as well as olefin metathesis. It can also undergo hydrogenation to the saturated analogue, epoxidation to form an epoxide, or dihydroxylation to form a triol.

Table 2: Common Protecting Groups for Hydroxyl and Carboxyl Functions

| Functional Group | Protecting Group Class | Example(s) | Introduction Conditions | Removal Conditions |

| Hydroxyl (-OH) | Silyl Ether | TBDMS-Cl, TIPS-Cl | Imidazole, DMF | TBAF, HF, Acetic Acid |

| Acyl | Acetic Anhydride (B1165640), Benzoyl Chloride | Pyridine (B92270), DMAP | K₂CO₃/MeOH, NaOH | |

| Benzyl Ether | Benzyl Bromide (BnBr) | NaH | H₂, Pd/C (Hydrogenolysis) | |

| Carboxyl (-COOH) | Methyl Ester | (As in parent molecule) | Fischer Esterification | LiOH, NaOH (Saponification) |

| Benzyl Ester | Benzyl Alcohol, DCC | Acid or Base catalyst | H₂, Pd/C (Hydrogenolysis) | |

| t-Butyl Ester | Isobutylene, H₂SO₄ | Acid catalyst | Trifluoroacetic Acid (TFA) |

Strategic Derivatization and Functionalization of Methyl 2 Hydroxybut 3 Enoate

Esterification and Transesterification Reactions

The presence of a hydroxyl group in methyl 2-hydroxybut-3-enoate allows for the straightforward formation of new ester derivatives through both direct esterification and transesterification reactions. These modifications can be tailored to introduce a wide range of functionalities, significantly altering the compound's physical and chemical properties.

Synthesis of Methyl 2-acyloxybut-3-enoates

The secondary hydroxyl group of this compound can be readily acylated to yield the corresponding methyl 2-acyloxybut-3-enoates. This transformation is typically achieved through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) would yield methyl 2-acetoxybut-3-enoate. These reactions are fundamental in organic synthesis for the protection of hydroxyl groups and for the introduction of various functional moieties.

Derivatization with Polyhydric Alcohols (e.g., Trimethylolpropane (B17298), Pentaerythritol)

A significant application of this compound is its use in transesterification reactions with polyhydric alcohols, such as trimethylolpropane (TMP) and pentaerythritol (B129877) (PE). nih.gov This process allows for the creation of novel monomers with multiple vinyl functionalities, which are valuable precursors in polymer synthesis.

The transesterification of this compound with TMP or PE is often complicated by the presence of the secondary alcohol group within the molecule, which can lead to undesired side reactions, including polymerization. nih.gov To circumvent this, a highly selective catalyst is required to favor the desired transesterification pathway. A range of catalytic systems has been investigated for this purpose, including enzymatic catalysts like Candida antarctica Lipase (B570770) B (CALB), as well as various Brønsted and Lewis acids. nih.gov

The resulting derivatives of trimethylolpropane and pentaerythritol possess additional chemical handles compared to more traditional derivatives, offering enhanced opportunities for further functionalization and cross-linking in polymer applications. nih.gov

Alkylation and Acylation of the Secondary Hydroxyl Group

The reactivity of the secondary hydroxyl group extends beyond esterification to include alkylation and a broader range of acylation reactions. These transformations are crucial for introducing different ether and ester functionalities, further diversifying the chemical space accessible from this compound.

Alkylation of the secondary hydroxyl group can be accomplished using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the alcohol. For example, reaction with methyl iodide in the presence of a mild base would yield methyl 2-methoxybut-3-enoate.

Acylation, as mentioned previously, involves the reaction with an acylating agent. A notable transformation is the oxidation of the secondary alcohol to a ketone, which can be achieved using reagents like Dess-Martin periodinane. acs.org This yields the highly reactive methyl 2-oxobut-3-enoate, a valuable intermediate in its own right. acs.org

Functionalization of the Olefinic Moiety (e.g., Halogenation, Hydroboration)

The olefinic moiety in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups across the double bond. Halogenation and hydroboration are two such important transformations.

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction typically proceeds via a halonium ion intermediate, leading to the formation of a dihalo derivative. The stereochemical outcome is generally anti-addition.

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the alkene, with the boron atom attaching to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. youtube.comwikipedia.org This reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition). youtube.comwikipedia.orggoogle.com Applying this to this compound would be expected to yield methyl 2,3-dihydroxybutanoate.

Synthesis of Chiral Derivatives and Enantiomerically Pure Compounds

This compound possesses a chiral center at the carbon bearing the hydroxyl group, making it a valuable precursor for the synthesis of enantiomerically pure compounds. Several strategies can be employed to achieve this, with enzymatic kinetic resolution being a particularly effective method for α-hydroxy esters. nih.govgoogle.com

Enzymatic kinetic resolution utilizes enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product and the unreacted, enantiomerically enriched alcohol.

Furthermore, the development of dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product in high yield and excellent enantiomeric excess. nih.gov

Applications of Methyl 2 Hydroxybut 3 Enoate in Advanced Organic Synthesis

Precursor for Complex 1,6-Dioxo Compounds and Adipic Acid Derivatives

Methyl 2-hydroxybut-3-enoate serves as an effective precursor for the synthesis of unsaturated adipic acid derivatives and complex 1,6-dioxo compounds. The allylic alcohol moiety within the molecule is key to this transformation. It can be converted into various allyl vinyl ethers or related derivatives. These intermediates are primed to undergo researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, which proceed in good yields to furnish unsaturated adipic acid derivatives. rsc.orgresearchgate.net

These adipic acid derivatives are of significant industrial interest as they are monomers for polyamides, such as nylon-6,6. tandfonline.com The ability to generate these compounds from a bio-based molecule like this compound presents a sustainable alternative to traditional petroleum-based manufacturing processes. tandfonline.comnih.gov The rearrangement reactions can be controlled to produce various substituted 1,6-diesters and other 1,6-dioxo structures, which are themselves versatile building blocks for further synthetic elaborations. rsc.org

| Reaction Type | Intermediate | Product Class | Significance |

|---|---|---|---|

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Allyl vinyl ether derivatives | Unsaturated Adipic Acid Derivatives | Bio-based monomers for polyamides. rsc.orgtandfonline.com |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Substituted Allyl Vinyl Ethers | 1,6-Diesters / 1,6-Dioxo Compounds | Versatile synthetic building blocks. rsc.org |

Synthesis of Unsaturated α-Hydroxy Fatty Acid Methyl Esters

A significant application of this compound is in the synthesis of unsaturated α-hydroxy fatty acid methyl esters (FAMEs). This is achieved through a cross-metathesis reaction with long-chain terminal olefins. rsc.orgrsc.orgresearchgate.net The reaction, typically catalyzed by Grubbs-type ruthenium catalysts, couples the vinyl group of this compound with a terminal alkene, leading to the formation of a new carbon-carbon double bond and elongating the carbon chain.

This methodology provides a direct route to α-hydroxy FAMEs with varying chain lengths and degrees of unsaturation, depending on the chosen olefin partner. These products are valuable in their own right and can be readily hydrogenated to yield their fully saturated counterparts. Saturated α-hydroxy fatty acids are well-established as surfactants and find use in various commercial applications. rsc.org The ability to synthesize these molecules from a renewable starting material is a key advantage of this approach.

Building Block for Biologically Active Molecules and Natural Product Synthesis

The structural features of this compound make it an attractive building block for the synthesis of more complex, biologically active molecules. As detailed previously, its conversion to α-hydroxy fatty acids, which function as surfactants, is one such example. rsc.org

While specific total syntheses of complex natural products originating directly from this compound are still an emerging area of research, its potential is clear. The densely functionalized nature of the molecule, containing multiple reactive sites, allows for a variety of chemical modifications. This enables its incorporation into larger molecular frameworks, a common strategy in the chemoenzymatic total synthesis of natural products. nih.gov The presence of a chiral center is particularly advantageous for constructing enantiomerically pure target molecules.

Utility in Asymmetric Synthesis as a Chiral Synthon

This compound is an inherently chiral molecule. Although its production from sugars often results in a racemic mixture, the individual enantiomers can be resolved or synthesized selectively. This opens the door for its use as a chiral synthon in asymmetric synthesis. A chiral synthon is a building block that contains a stereocenter and can be incorporated into a larger molecule to control the stereochemical outcome of a reaction.

The α-hydroxy ester is a classic chiral motif. By using an enantiomerically pure form of this compound, chemists can introduce a specific stereocenter at a desired position in a target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates biological function. The various functional groups on the molecule offer multiple handles for subsequent stereocontrolled reactions, further enhancing its utility as a versatile chiral building block.

Intermediate in the Production of Pharmaceuticals, Agrochemicals, and Specialty Chemicals

The versatility of this compound positions it as a key intermediate for a range of chemical products. Its potential as a renewable platform molecule means it can be used to produce numerous other useful chemicals, moving away from traditional fossil-fuel-based feedstocks. rsc.orgresearchgate.net

Specialty Chemicals: As discussed, it is a precursor to adipic acid derivatives for polymers and α-hydroxy fatty acids for surfactants. rsc.org These applications fall squarely in the realm of specialty chemicals.

Pharmaceuticals: Unsaturated acids and hydroxy acids are important structural motifs in many pharmaceutical compounds. nih.gov The ability to generate these structures from this compound makes it a valuable starting point for the synthesis of pharmaceutical intermediates.

Agrochemicals: The development of novel agrochemicals often involves the synthesis of complex organic molecules. The functional group array of this compound provides a foundation for building the carbon skeletons required for new pesticides and herbicides.

Role in Named Organic Reactions

This compound is a reactant in several powerful and well-known named organic reactions, demonstrating its utility in modern synthetic chemistry.

Olefin Metathesis: The compound readily participates in olefin metathesis reactions catalyzed by Grubbs-type catalysts. It can undergo self-metathesis (homo metathesis) to afford dimethyl (E)-2,5-dihydroxyhex-3-enedioate in high yield. rsc.orgrsc.orgresearchgate.net More significantly, it is an excellent substrate for cross-metathesis with other olefins, as seen in the synthesis of unsaturated α-hydroxy FAMEs. rsc.org

researchgate.netresearchgate.net-Sigmatropic Rearrangements: As a substrate for creating allyl vinyl ethers, it is a key precursor for researchgate.netresearchgate.net-sigmatropic rearrangements, a broad class of reactions that includes the Claisen rearrangement. This reaction class is exceptionally powerful for the stereoselective formation of carbon-carbon bonds and is utilized to produce the adipic acid derivatives mentioned earlier. rsc.org

| Named Reaction | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Olefin Metathesis (Cross and Homo) | Grubbs-type Ruthenium Catalysts | α-Hydroxy FAMEs, Dimeric diols | rsc.orgrsc.orgresearchgate.net |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Thermal or Catalytic | Unsaturated Adipic Acid Derivatives | rsc.org |

Integration of Methyl 2 Hydroxybut 3 Enoate in Polymer Chemistry and Materials Science

Monomer and Co-monomer Applications in Polymerization Processes

Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (B3277807) (MVG), serves as a valuable monomer in polymerization reactions. rsc.org Its structure, featuring a vinyl group, a hydroxyl group, and an ester group, allows it to participate in various polymerization mechanisms, including free-radical polymerization. dtu.dk The presence of multiple functional groups makes it an attractive candidate for creating polymers with specific characteristics.

As a co-monomer, this compound can be incorporated into existing polymer chains to modify their properties. This approach is particularly useful for introducing functionality, altering polarity, and enhancing the performance of commodity plastics. The reactivity of its vinyl group allows for its integration into polymer backbones through copolymerization with other vinyl monomers.

Co-polymerization with Lactic Acid for Tunable Poly(lactic acid)-based Polymers

One of the most promising applications of this compound is its use as a co-monomer in the synthesis of poly(lactic acid) (PLA)-based polymers. rsc.org PLA, a biodegradable and biocompatible polyester (B1180765) derived from renewable resources, has some limitations, such as brittleness and a narrow processing window. The incorporation of this compound into the PLA backbone can address these shortcomings.

The co-polymerization of lactic acid and this compound allows for the tuning of the resulting polymer's properties. The introduction of the hydroxybutenoate units can disrupt the regularity of the PLA chains, leading to changes in crystallinity, glass transition temperature, and mechanical properties. This enables the creation of a family of PLA-based materials with a wider range of flexibility, toughness, and degradation rates, expanding their applicability in packaging, biomedical devices, and textiles. So far, the primary applications of MVG in the polymer industry have been as a co-monomer for PLA and as a crosslinking agent. rsc.org

Development of Bio-based Surfactants and Functional Materials

The amphiphilic nature of molecules derived from this compound, possessing both hydrophilic (hydroxyl and ester groups) and hydrophobic (vinyl group) regions, makes it a potential precursor for bio-based surfactants. By chemically modifying the functional groups of this compound, it is possible to synthesize novel surface-active agents. These bio-based surfactants could offer a more sustainable alternative to petroleum-derived counterparts in a variety of applications, including detergents, emulsifiers, and foaming agents.

Furthermore, the reactivity of this compound allows for its use in the development of other functional materials. The hydroxyl group can be a site for further chemical reactions, enabling the attachment of different functional moieties. This opens up possibilities for creating materials with specific properties, such as antimicrobial surfaces, stimuli-responsive polymers, and advanced coatings.

Synthesis of Precursors for Polyesters and Polyamides (e.g., Caprolactone (B156226), Caprolactam)

Research has indicated the potential of this compound as a platform molecule for the synthesis of precursors for major industrial polymers like polyesters and polyamides. researchgate.net Through various chemical transformations, it is possible to convert this compound into molecules that can serve as monomers for these important classes of materials.

For instance, investigations into rsc.orgrsc.org-sigmatropic rearrangements of this compound have shown that it can yield derivatives of unsaturated adipic acid. researchgate.netrsc.org Adipic acid is a key precursor for the production of nylon 6,6, a widely used polyamide. While direct synthesis routes are still under exploration, the potential to derive such crucial monomers from a bio-based source like this compound is a significant step towards a more circular economy for plastics. The possibility of producing monomers such as caprolactone and caprolactam, the precursors for polycaprolactone (B3415563) (a biodegradable polyester) and nylon 6 respectively, from this versatile molecule is an active area of research. researchgate.net

Catalysis and Reaction Engineering in Methyl 2 Hydroxybut 3 Enoate Chemistry

Heterogeneous Catalysis Development and Optimization (e.g., Zeolites, Tin-containing Silicates)

The synthesis of Methyl 2-hydroxybut-3-enoate (MVG), also known as methyl vinyl glycolate (B3277807), from renewable resources is a key area of research, with heterogeneous catalysts playing a pivotal role. Lewis acidic zeolites, particularly tin-containing silicates like Sn-Beta, have demonstrated notable activity and selectivity in the conversion of carbohydrates into MVG and its parent acid. google.com These solid acid catalysts facilitate a cascade of reactions, transforming sugars such as glucose, fructose, and sucrose into valuable chemical intermediates. google.comdtu.dk

The process often yields MVG as a co-product alongside methyl lactate (B86563). researchgate.net For instance, the conversion of sucrose using a Zr-BEA zeolite catalyst in methanol (B129727) at 160°C can produce MVG, albeit in low yields (around 2%). google.com The yield of MVG is influenced by the choice of carbohydrate feedstock; tetrose sugars like erythrulose have been shown to produce higher yields compared to hexoses. dtu.dkresearchgate.net Research indicates that using erythrulose as a feed with a dealuminated tin beta catalyst at 160°C can improve the yield to 50%. dtu.dk The presence of alkali metal salts has also been found to improve the yield of MVG from glucose to approximately 18%. researchgate.net

Table 1: Performance of Various Zeolite Catalysts in MVG Synthesis Data compiled from multiple studies illustrating catalyst performance under different conditions.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield of MVG (%) | Source |

| Zr-BEA | Sucrose | Methanol | 160 | 2 | google.com |

| Tin Beta | Fructose | Methanol | 160 | ~60% (Methyl Lactate) | dtu.dk |

| Dealuminated Tin Beta | Erythrulose | Methanol | 160 | 50 | dtu.dk |

| Tin Beta + K₂CO₃ | Glucose | Methanol | - | 18 | dtu.dk |

| Tin(IV) chloride | Glycolaldehyde | Methanol | 90 | 7 | dtu.dk |

Optimization of these catalytic systems involves understanding complex reaction networks. Studies into the glycolytic pathways using tin-containing silicates have identified competing reactions, and controlling factors like the presence of alkali metal salts can influence the carbon flux and enhance product yields. researchgate.netresearchgate.net

Homogeneous Catalysis for Selective Transformations (e.g., Ruthenium, Palladium, Copper)

Homogeneous catalysts offer powerful tools for the selective transformation of the functional groups within the this compound molecule. Ruthenium-based catalysts, in particular, have been effectively used for olefin metathesis reactions. rsc.org

Catalytic homo-metathesis of MVG using Grubbs-type catalysts, such as the Hoveyda-Grubbs 2nd generation catalyst, results in the dimerization of the molecule to form dimethyl (E)-2,5-dihydroxyhex-3-enedioate in excellent yields. rsc.org This reaction proceeds with high stereoselectivity, affording the meso-configured product. rsc.org

Cross-metathesis reactions between MVG and long-chain terminal olefins have also been developed. rsc.org These reactions, optimized using various ruthenium catalysts, produce unsaturated α-hydroxy fatty acid methyl esters, which are precursors for surfactants. researchgate.netrsc.org

Table 2: Optimization of Ruthenium-Catalyzed Cross-Metathesis of MVG with Dodec-1-ene Reaction conditions: MVG reacted with 1.5 equivalents of dodec-1-ene in refluxing dichloromethane.

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| Grubbs 1st Gen | 5 | 29 |

| Grubbs 2nd Gen | 5 | 58 |

| Hoveyda-Grubbs 2nd Gen | 5 | 67 |

| Hoveyda-Grubbs 2nd Gen | 2 | 64 |

Beyond metathesis, the versatile structure of MVG allows for other important transformations catalyzed by homogeneous systems. These include palladium-catalyzed reactions like the Heck and Tsuji-Trost reactions, as well as hydroformylation and methoxycarbonylation, which can be used to produce novel bifunctional monomers for polymer synthesis. rsc.orgrsc.org

Biocatalytic Approaches for Synthesis and Stereochemical Control (e.g., Lipase-catalyzed reactions)

Biocatalysis provides a highly selective and environmentally benign route for the stereochemical control of chiral molecules like this compound. Lipase-catalyzed enzymatic kinetic resolution (EKR) is a prominent technique for separating racemic mixtures of chiral alcohols. jocpr.com This method relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer, leaving the other unreacted, thus allowing for the separation of both. jocpr.com

While specific studies on the kinetic resolution of MVG are not extensively documented, research on structurally analogous compounds, such as Morita-Baylis-Hillman (MBH) adducts (which also feature an α-methylene-β-hydroxy structure), demonstrates the feasibility of this approach. nih.gov A variety of lipases have been screened for the resolution of MBH adducts through both hydrolysis of their esters and transesterification of the alcohol. nih.gov

Table 3: Lipase (B570770) Screening for Enzymatic Kinetic Resolution of MBH Adducts (Structural Analogs of MVG) Illustrates the effectiveness of various lipases in achieving enantiomeric separation.

| Lipase Source | Reaction Type | Selectivity (Enantiomeric Ratio, E) |

| Pseudomonas fluorescens | Hydrolysis | Good to Excellent |

| Pseudomonas cepacia (PCL) | Hydrolysis | Good |

| Candida antarctica B (CAL-B) | Hydrolysis | Moderate to Good |

| Novozym 435 (Immobilized CAL-B) | Hydrolysis | Excellent (>200) |

| Candida antarctica A (CAL-A) | Transesterification | Good |

Effective lipases for these transformations include those from Pseudomonas fluorescens, Pseudomonas cepacia, and Candida antarctica (CAL-A and CAL-B). nih.gov The immobilized form of CAL-B, Novozym 435, has shown particularly high enantiomeric ratios (E > 200), indicating excellent selectivity. nih.gov The kinetic resolution of racemic alcohols via lipase-catalyzed transesterification can yield both the unreacted alcohol and the acylated product with high enantiomeric excess (>99%) and conversions approaching the theoretical maximum of 50%. nih.gov

Reactor Design and Process Optimization for Enhanced Yields and Selectivity

While specific literature on reactor design and process optimization exclusively for this compound is limited, principles can be drawn from studies on structurally similar compounds like methyl glycolate. The industrial-scale synthesis of such chemicals necessitates rigorous process design to maximize yield and minimize costs. cgu.edu.tw

For esterification reactions, reactive distillation columns (RDC) are often employed. figshare.comresearchgate.net This process combines chemical reaction and product separation into a single unit, which can overcome equilibrium limitations and improve conversion. The optimization of such a process involves a systematic approach, often using sequential iterations to minimize the total annual cost (TAC). cgu.edu.tw Key variables include the molar feed ratio of reactants, reaction temperature, and pressure. For the production of methyl glycolate, the molar feed ratio of methanol to glycolic acid was identified as the most influential variable. figshare.com

Catalyst Recycling and Lifetime Studies

The economic viability and sustainability of chemical processes heavily depend on the stability, reusability, and lifetime of the catalysts. For the production and transformation of this compound, this applies to heterogeneous, homogeneous, and biocatalytic systems.

In heterogeneous catalysis, solid catalysts like zeolites offer significant advantages in terms of separation and recycling. Zeolite catalysts used in the synthesis of MVG from carbohydrates can be recovered, dried, and calcined for reuse, which is crucial for industrial applications. google.com Studies on related processes show that heterogeneous catalysts can be used for several consecutive cycles without significant loss of activity. lp.edu.ua

The lifetime of a catalyst is influenced by factors such as thermal degradation and sintering of active metal particles. matthey.comresearchgate.net Catalyst formulations can be improved by adding stability promoters to maintain higher activity over longer periods. matthey.com Long-term stability tests are crucial; for example, in the synthesis of methyl glycolate, a supported catalyst was evaluated over a 400-hour period without an obvious decrease in efficiency. nih.gov

Computational and Advanced Spectroscopic Studies on Methyl 2 Hydroxybut 3 Enoate and Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Methyl 2-hydroxybut-3-enoate, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum displays distinct signals for the methoxy protons, the protons of the vinyl group, the proton on the carbon bearing the hydroxyl group (the α-carbon), and the hydroxyl proton itself. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their connectivity.

¹³C NMR: The carbon NMR spectrum shows unique resonances for each of the five carbon atoms in the molecule, including the carbonyl carbon of the ester, the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbon attached to the hydroxyl group, and the methoxy carbon.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Typical Chemical Shift (ppm) | Notes |

| ¹H | Methoxy (-OCH₃) | ~3.7 | Singlet |

| ¹H | Hydroxyl (-OH) | Variable | Broad singlet |

| ¹H | Alpha-CH (-CH(OH)) | ~4.6 | Doublet of doublets |

| ¹H | Vinyl (=CH₂) | ~5.3 - 5.5 | Two signals, complex splitting |

| ¹H | Vinyl (=CH-) | ~5.8 - 6.0 | Doublet of doublets of doublets |

| ¹³C | Methoxy (-OCH₃) | ~52 | |

| ¹³C | Alpha-CH (-CH(OH)) | ~71 | |

| ¹³C | Vinyl (=CH₂) | ~118 | |

| ¹³C | Vinyl (=CH-) | ~135 | |

| ¹³C | Carbonyl (C=O) | ~174 |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

A broad band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching vibration of the hydroxyl group.

A strong, sharp peak around 1730-1750 cm⁻¹ corresponds to the C=O stretching of the ester group.

Bands in the 1640-1680 cm⁻¹ region are characteristic of the C=C stretching of the vinyl group.

C-O stretching vibrations for the ester and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps determine the molecular weight and deduce structural components. For this compound (molecular weight 116.11 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 116. The fragmentation pattern offers further structural clues.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 116 | [C₅H₈O₃]⁺ | (Molecular Ion) |

| 101 | [C₄H₅O₃]⁺ | •CH₃ |

| 85 | [C₄H₅O₂]⁺ | •OCH₃ |

| 59 | [C₂H₃O₂]⁺ | •C₃H₅O |

| 57 | [C₃H₅O]⁺ | •COOCH₃ |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the reaction mechanisms involving this compound. These computational methods allow researchers to model reactions at the molecular level, providing insights that are often difficult to obtain through experiments alone.

A key example is the study of the oxidation of MVG to methyl 2-oxobut-3-enoate, a highly reactive dienophile. This product readily undergoes Diels-Alder reactions. Quantum chemical calculations can be employed to:

Elucidate Reaction Pathways: Determine whether a reaction, such as a Diels-Alder cycloaddition, proceeds through a concerted (single-step) or a stepwise mechanism.

Analyze Transition States: Calculate the geometry and energy of transition states. This information is crucial for understanding the kinetics of a reaction and predicting its rate.

Predict Selectivity: Model the approach of reactants to explain and predict the stereoselectivity and regioselectivity of a reaction, such as why certain isomers are formed preferentially in cycloaddition reactions.

Molecular Modeling and Simulation of Reactivity and Interactions

Molecular modeling and simulations are used to understand the inherent reactivity of this compound and its interactions with other chemical species, such as catalysts or other reactants. As a platform molecule, MVG's reactivity is its most important feature.

Modeling techniques can be used to:

Map Electron Distribution: Calculate properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). This helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, predicting how it will react with different reagents.

Simulate Catalyst-Substrate Interactions: In reactions like the Grubbs-catalyzed metathesis of MVG, molecular modeling can simulate how the substrate docks with the metal catalyst. This can help explain the catalyst's efficiency and the observed product stereochemistry.

Conformational Analysis and Stereochemical Assignment Studies

The three-dimensional structure and stereochemistry of this compound and its derivatives are critical to their chemical behavior.

Conformational Analysis this compound has rotational freedom around its single bonds, leading to various possible three-dimensional shapes, or conformations. Computational methods are used to calculate the relative energies of these different conformations to determine the most stable (lowest energy) arrangements of the functional groups. This analysis is important because the reactivity of the molecule can be influenced by its preferred shape.

Stereochemical Assignment The C2 carbon in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereochemical outcome of reactions involving this center is of significant interest.

A notable example is the catalytic homo metathesis of MVG, which produces dimethyl (E)-2,5-dihydroxyhex-3-enedioate. Experimental studies, likely supported by advanced spectroscopic analysis and potentially X-ray crystallography, have shown that this reaction proceeds with high stereoselectivity to afford the meso stereoisomer. The assignment of this specific stereochemistry is a crucial finding, demonstrating how the structure of the starting material and the reaction mechanism dictate the three-dimensional structure of the product. Such assignments rely on sophisticated NMR techniques or single-crystal X-ray diffraction for definitive proof.

Future Research Directions and Sustainability Considerations for Methyl 2 Hydroxybut 3 Enoate

Exploration of Novel, More Sustainable Synthetic Pathways

The viability of Methyl 2-hydroxybut-3-enoate as a green chemical building block is fundamentally linked to its production from renewable feedstocks. A key sustainable pathway involves the zeolite-catalyzed degradation of mono- and disaccharides. rsc.orgrsc.org This method represents a significant advancement over traditional petrochemical routes for similar molecules, offering a direct conversion from biomass.

Future research in this area will likely focus on:

Broadening the Feedstock Base: Investigating the use of non-food biomass, such as lignocellulosic materials from agricultural and forestry residues, to avoid competition with food sources. swisscore.org This involves developing efficient pre-treatment and hydrolysis methods to release fermentable sugars.

Improving Catalytic Efficiency: Designing more robust and selective zeolite catalysts or exploring alternative catalytic systems to increase yields, reduce reaction times, and minimize by-product formation.

Biocatalytic Routes: Exploring enzymatic or microbial fermentation processes for the direct synthesis of this compound or its precursors from renewable sources like sugars or CO2. biorxiv.org Biocatalysis can offer high stereoselectivity and operate under milder, more environmentally benign conditions. researchgate.net

Design of Advanced Catalytic Systems for Challenging Transformations

The dual functionality of this compound makes it an ideal substrate for a variety of catalytic transformations to create complex molecules. rsc.orgresearchgate.net Research into advanced catalytic systems is crucial for unlocking its full potential.

Key transformations and catalytic approaches include:

Olefin Metathesis: Grubbs-type ruthenium catalysts have been effectively used for both homo- and cross-metathesis reactions of MVG. rsc.orgrsc.org

Homo-metathesis yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a C6 building block. rsc.org

Cross-metathesis with long-chain terminal olefins produces unsaturated α-hydroxy fatty acid methyl esters, which are precursors for surfactants. rsc.org

researchgate.netresearchgate.net-Sigmatropic Rearrangements: These reactions can produce valuable unsaturated adipic acid derivatives. rsc.orgrsc.org

Transesterification: The hydroxyl group allows for transesterification reactions. Both enzymatic (e.g., Candida antarctica Lipase (B570770) B) and chemical catalysts (e.g., tin(II) chloride) have been explored to synthesize novel MVG ester derivatives of polyhydric alcohols like trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE). dtu.dk

Future research will aim to design catalysts that are more sustainable, for example, by replacing precious metals like ruthenium with earth-abundant alternatives and developing highly selective biocatalysts for these transformations. dtu.dk

Development of New High-Value Products from this compound

The versatility of this compound allows for its conversion into a diverse portfolio of high-value products, positioning it as a key C4 building block in a bio-based economy. rsc.orgrsc.org

| Transformation Type | Reactant(s) | Catalyst Example | Product | Potential Application |

| Homo-metathesis | This compound | Hoveyda–Grubbs 2nd gen. | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | C6 chemical intermediate |

| Cross-metathesis | This compound + Long-chain olefins | Grubbs-type catalysts | Unsaturated α-hydroxy fatty acid methyl esters | Surfactants |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | This compound | N/A | Unsaturated adipic acid derivatives | Polymer precursors |

| Allylic Acetate (B1210297) Rearrangement | Allylic acetate of MVG | N/A | Methyl 4-acetoxycrotonate | Precursor for 1,4-butanediol (B3395766) (BDO) or γ-butyrolactone (GBL) |

| Transesterification | This compound + Polyols (e.g., TMP, PE) | Candida antarctica Lipase B | MVG ester derivatives | Polymer chemistry |

| Copolymerization | This compound + Lactic Acid | N/A | PLA-based copolymers | Tunable bioplastics |

This table is based on findings from multiple research sources. rsc.orgrsc.orgdtu.dk

Further research opportunities include the development of:

Polymers and Resins: Its hydroxyl and vinyl functionalities make it a suitable monomer or co-monomer for producing polyesters, poly(ester-anhydrides), and other polymers with tailored properties such as biodegradability. rsc.orgacs.orgrsc.org It has been copolymerized with lactic acid to modify the properties of PLA-based polymers. rsc.org

Specialty Chemicals: The molecule can serve as a precursor for pharmaceuticals, agrochemicals, and flavors and fragrances. swisscore.org

Chiral Building Blocks: The development of stereoselective syntheses can provide enantiomerically pure forms of MVG and its derivatives, which are highly valuable in the synthesis of complex bioactive molecules. nih.gov

Life Cycle Assessment and Environmental Impact of Production and Applications

To fully establish the sustainability credentials of this compound, a comprehensive Life Cycle Assessment (LCA) is essential. mdpi.comyoutube.com An LCA provides a "cradle-to-grave" analysis of the environmental impacts associated with a product, from raw material extraction to final disposal. mdpi.com

Key considerations for the LCA of this compound include:

Feedstock Production: The environmental impact of cultivating and harvesting the biomass feedstock (e.g., sugar crops, lignocellulose) is a critical hotspot. This includes land use, water consumption, fertilizer use, and associated greenhouse gas emissions. mdpi.com

Manufacturing Process: The energy consumption, solvent use, catalyst efficiency, and waste generation during the conversion of biomass to the final product must be quantified. youtube.comsustainablemanufacturingexpo.com Using bio-based feedstocks has the potential to significantly lower manufacturing emissions compared to fossil-based routes. sustainablemanufacturingexpo.com

While bio-based chemicals offer the potential for significant greenhouse gas reductions compared to their fossil fuel equivalents, it is crucial to conduct a full LCA to avoid unintended environmental consequences, such as impacts on land use or water toxicity. supergen-bioenergy.netnih.gov

Integration into Circular Economy Models for Bio-based Chemicals

This compound is well-positioned to be a component of a circular bioeconomy, which aims to minimize waste and keep materials in use by regenerating natural systems. rsc.orgsupergen-bioenergy.net

Integration strategies include:

Renewable Feedstocks: Its production from biomass is the first step in closing the carbon loop. CO2 released at the end of the product's life can be reabsorbed by new plant growth, creating a renewable cycle. supergen-bioenergy.net

Waste Valorization: Utilizing agricultural or forestry residues as feedstocks transforms low-value waste streams into high-value chemical building blocks. swisscore.org

Design for Circularity: Developing polymers and materials from MVG that are designed for mechanical or chemical recycling, or for controlled biodegradation in specific environments.

Biorefinery Integration: Incorporating the production of MVG into integrated biorefineries that produce a range of products (e.g., fuels, chemicals, materials) from biomass, maximizing resource efficiency and economic viability. researchgate.net

By focusing on these principles, this compound can move beyond being just a "green" substitute and become an integral part of a sustainable, circular economic system. europa.eu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.